molecular formula C24H25ClN2O4 B12208344 5-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12208344
M. Wt: 440.9 g/mol
InChI Key: LHDNKMRQLHZVIW-LSDHQDQOSA-N
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Description

The compound 5-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is a pyrrol-2-one derivative characterized by a unique substitution pattern:

  • Position 3: A hydroxy group, contributing to hydrogen-bonding capabilities.
  • Position 5: A 3-chlorophenyl group, which increases lipophilicity and may influence receptor binding.

Properties

Molecular Formula

C24H25ClN2O4

Molecular Weight

440.9 g/mol

IUPAC Name

(4E)-5-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C24H25ClN2O4/c1-14-11-17-12-16(7-8-19(17)31-14)22(28)20-21(15-5-4-6-18(25)13-15)27(10-9-26(2)3)24(30)23(20)29/h4-8,12-14,21,28H,9-11H2,1-3H3/b22-20+

InChI Key

LHDNKMRQLHZVIW-LSDHQDQOSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CC(=CC=C4)Cl)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC(=CC=C4)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Pyrrol-2-one Derivatives

Compound Name / ID Key Substituents Melting Point (°C) Molecular Weight (g/mol) Notes
Target Compound 1: 2-(dimethylamino)ethyl; 4: dihydrobenzofuran carbonyl; 5: 3-chlorophenyl N/A ~485.94* Unique dihydrobenzofuran carbonyl may enhance stability and target specificity.
Compound 29 1: 2-hydroxypropyl; 4: 4-methylbenzoyl; 5: 3-chlorophenyl 235–237 386.12 Lower molecular weight; hydroxypropyl group may reduce lipophilicity vs. dimethylaminoethyl.
Compound 31 1: 2-hydroxypropyl; 4: 4-methylbenzoyl; 5: 4-chloro-3-(trifluoromethyl)phenyl 225–227 454.12 Trifluoromethyl group increases electronegativity and metabolic stability.
5-(4-Chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one 1: 2-(diethylamino)ethyl; 4: 4-methoxy-2-methylbenzoyl; 5: 4-chlorophenyl N/A ~490.00* Diethylaminoethyl vs. dimethylaminoethyl: longer alkyl chain may alter pharmacokinetics.
Compound 15m 1: Unspecified; 3: phenyl; 5: 4-chlorophenyl/4-aminophenyl 209–212 406.87 Aryl-aryl substitution at position 5 may enhance rigidity and π-π stacking.

*Calculated based on molecular formula.

Substituent-Driven Comparisons

  • Position 1 Modifications: The target compound’s 2-(dimethylamino)ethyl group (vs. Diethylaminoethyl () introduces bulkier substituents, which might reduce solubility compared to dimethylaminoethyl.
  • Position 4 Aroyl Groups :

    • The target’s dihydrobenzofuran carbonyl (vs. simple benzoyl in or methoxybenzoyl in ) provides a fused bicyclic system, likely enhancing steric hindrance and metabolic stability.
  • Position 5 Aryl Substitutions: 3-Chlorophenyl (target) vs.

Key Research Findings and Implications

  • Biological Potential: While antifungal/antimicrobial activities are observed in structurally related compounds (), empirical testing is required to confirm the target’s efficacy.

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